4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
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Overview
Description
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is an organic compound belonging to the class of chromen-2-ones. Chromen-2-ones, also known as coumarins, are a group of naturally occurring and synthetic compounds with a wide range of biological activities. This particular compound is characterized by the presence of an ethyl group at the 4-position, a 3-methylbenzyl group at the 7-position, and an oxy group attached to the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-2H-chromen-2-one and 3-methylbenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Reaction Mechanism: The 3-methylbenzyl bromide undergoes nucleophilic substitution with the hydroxyl group of 4-ethyl-2H-chromen-2-one, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure with a different position of the methyl group on the benzyl moiety.
3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one: Similar structure with variations in the positions of the ethyl and methyl groups.
Uniqueness
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-ethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(7-8-17(15)18)21-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBTYNQXTGUTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977013 |
Source
|
Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6145-47-7 |
Source
|
Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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